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Compound of Interest

Compound Name: Ketoisophorone

Cat. No.: B1673608 Get Quote

Introduction

Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione), with the CAS Number 1125-21-9,

is a cyclic ketone of significant interest in various fields, including flavor and fragrance

chemistry, as well as a key intermediate in the synthesis of carotenoids.[1] Its molecular

formula is C₉H₁₂O₂ and it has a molecular weight of 152.19 g/mol .[2] A thorough understanding

of its spectral characteristics is essential for its identification, characterization, and quality

control in research and industrial applications. This guide provides a comprehensive overview

of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data

for ketoisophorone, complete with detailed experimental protocols and visual representations

of the analytical workflow.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for ketoisophorone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.8 Singlet 1H Vinylic Proton (C=CH)

~2.7 Singlet 2H
Methylene Protons (-

CH₂-)

~1.9 Singlet 3H Methyl Protons (-CH₃)

~1.2 Singlet 6H
Gem-dimethyl Protons

(-C(CH₃)₂)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Carbon Type Assignment

~203 Carbonyl C=O

~198 Carbonyl C=O

~158 Vinylic C=CH

~138 Vinylic C=CH

~53 Quaternary C(CH₃)₂

~50 Methylene -CH₂-

~28 Methyl -C(CH₃)₂

~16 Methyl -CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~2960 Strong C-H Stretch (Alkyl)

~1670 Strong
C=O Stretch (α,β-unsaturated

ketone)

~1625 Medium C=C Stretch (Alkene)

~1360 Medium C-H Bend (Methyl)

Mass Spectrometry (MS)
Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

152 ~40 [M]⁺ (Molecular Ion)

137 ~20 [M - CH₃]⁺

110 ~100
[M - C₃H₆]⁺ (McLafferty

Rearrangement)

82 ~85 [C₅H₆O]⁺

67 ~30 [C₅H₇]⁺

54 ~45 [C₄H₆]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of ketoisophorone is dissolved in

about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal

standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR

spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher.

¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is

used.

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

Spectral Width: A spectral width of approximately 12-16 ppm is set.

Temperature: The experiment is usually conducted at room temperature (298 K).

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is

used to simplify the spectrum to single lines for each carbon.

Number of Scans: Several hundred to several thousand scans are required due to the low

natural abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Spectral Width: A spectral width of approximately 220-250 ppm is used.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat sample, a single drop of liquid ketoisophorone is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the

sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor or

a PerkinElmer Spectrum, is used.

Data Acquisition:

Spectral Range: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
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Number of Scans: 16 to 32 scans are co-added to obtain a high-quality spectrum.

Background Subtraction: A background spectrum of the empty sample compartment (or

clean salt plates/ATR crystal) is recorded and subtracted from the sample spectrum to

remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion

probe or, more commonly, through a gas chromatograph (GC) for separation from any

impurities.

Instrumentation: An electron ionization (EI) mass spectrometer, often a quadrupole or ion trap

analyzer, is used.

Data Acquisition:

Ionization Method: Electron Ionization (EI) is the standard method for volatile compounds like

ketoisophorone.

Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.

Mass Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40 to

200 atomic mass units.

Ion Source Temperature: The ion source is typically heated to 200-250 °C to ensure

vaporization of the sample.

Detector: An electron multiplier is used to detect the ions.

Visualization of Analytical Workflows
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Sample Preparation

Spectroscopic Techniques Data Analysis

Structural Elucidation

Ketoisophorone Sample

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
(FT-IR)

Mass Spectrometry
(EI-MS)

Chemical Shifts
Coupling Constants

Absorption Bands
(Wavenumbers)

Mass Spectrum
(m/z Ratios)

Molecular Structure
(Functional Groups,

Connectivity)

Ketoisophorone Structure

Spectroscopic Signatures

2,6,6-trimethylcyclohex-2-ene-1,4-dione

Key Functional Groups:
- α,β-unsaturated ketone

- Gem-dimethyl group
- Methylene and Methyl groups

MS:
- Molecular ion peak at m/z 152

- Characteristic fragmentation pattern
 (e.g., McLafferty rearrangement)

correlates to

¹H & ¹³C NMR:
- Vinylic proton signal (~6.8 ppm)

- Carbonyl carbons (~198-203 ppm)
- Distinct methyl and methylene signals

correlates to

IR:
- Strong C=O stretch (~1670 cm⁻¹)

- C=C stretch (~1625 cm⁻¹)
- C-H stretches (~2960 cm⁻¹)

correlates to
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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